3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 8-butyl-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))-
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Overview
Description
3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 8-butyl-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo-benzodiazonin core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolo-benzodiazonin core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the core structure through cyclization of appropriate precursors.
Functional group modifications: Introduction of butyl, hydroxymethyl, methyl, and isopropyl groups through various organic reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of different substituents on the benzodiazonin ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one derivatives: Compounds with similar core structures but different substituents.
Other benzodiazonin compounds: Compounds with variations in the diazonin ring structure.
Uniqueness
This compound’s uniqueness lies in its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
CAS No. |
99442-64-5 |
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Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(10S,13S)-3-butyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C21H31N3O2/c1-5-6-10-24-12-15-11-16(13-25)22-21(26)20(14(2)3)23(4)17-8-7-9-18(24)19(15)17/h7-9,12,14,16,20,25H,5-6,10-11,13H2,1-4H3,(H,22,26)/t16-,20-/m0/s1 |
InChI Key |
HBJYMKZEYBFWQO-JXFKEZNVSA-N |
Isomeric SMILES |
CCCCN1C=C2C[C@H](NC(=O)[C@@H](N(C3=CC=CC1=C23)C)C(C)C)CO |
Canonical SMILES |
CCCCN1C=C2CC(NC(=O)C(N(C3=CC=CC1=C23)C)C(C)C)CO |
Origin of Product |
United States |
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